molecular formula C19H13N5O3S B2381100 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 882229-02-9

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2381100
CAS No.: 882229-02-9
M. Wt: 391.41
InChI Key: LGUSOPLAXYKLBN-UHFFFAOYSA-N
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Description

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a nitrophenyl group, a phenyl group, a thiazole ring, and a pyrazole ring

Preparation Methods

The synthesis of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate to form 4-nitrophenylpyrazole. This intermediate is then reacted with phenyl isothiocyanate to introduce the phenyl and thiazole groups, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .

Chemical Reactions Analysis

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where halogen atoms can be replaced by other nucleophiles.

    Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, halogenating agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazole and pyrazole rings can form hydrogen bonds and hydrophobic interactions with target proteins. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in the compound’s biological effects .

Comparison with Similar Compounds

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.

Properties

IUPAC Name

3-(4-nitrophenyl)-1-phenyl-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N5O3S/c25-18(21-19-20-10-11-28-19)16-12-23(14-4-2-1-3-5-14)22-17(16)13-6-8-15(9-7-13)24(26)27/h1-12H,(H,20,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUSOPLAXYKLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)NC4=NC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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